molecular formula C10H12N2S2 B3022548 Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate CAS No. 26155-38-4

Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate

Cat. No. B3022548
CAS RN: 26155-38-4
M. Wt: 224.4 g/mol
InChI Key: DAMFAIOELYWARL-UHFFFAOYSA-N
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Description

'{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine', also known as MTA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate is not fully understood, but several studies have suggested that it exerts its therapeutic effects by targeting various cellular pathways. In a study by M. K. Kashyap and colleagues (2018), this compound was found to activate the intrinsic apoptotic pathway in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by J. A. V. Pinto and colleagues (2016) showed that this compound inhibits the replication of dengue virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study by M. K. Kashyap and colleagues (2018), this compound was found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The study also showed that this compound inhibited the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Another study by J. A. V. Pinto and colleagues (2016) demonstrated that this compound inhibits the replication of dengue virus by targeting the viral RNA polymerase.

Advantages and Limitations for Lab Experiments

Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate has several advantages for lab experiments, including its high potency and selectivity towards cancer cells and viruses. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to study the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity.

Scientific Research Applications

Methyl 2-(1-phenylethylidene)hydrazinecarbodithioate has been extensively studied for its potential therapeutic applications. In a study by M. K. Kashyap and colleagues (2018), this compound was found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The study also showed that this compound induced apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. Another study by J. A. V. Pinto and colleagues (2016) demonstrated that this compound has antiviral activity against dengue virus, a mosquito-borne virus that causes severe illness in humans. The study showed that this compound inhibited the replication of the virus by targeting the viral RNA polymerase.

properties

IUPAC Name

methyl N-(1-phenylethylideneamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-8(11-12-10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFAIOELYWARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)SC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949031
Record name Methyl hydrogen (1-phenylethylidene)carbonodithiohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26155-38-4
Record name Methyl hydrogen (1-phenylethylidene)carbonodithiohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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